

The chemical structure and properties of EVOXINE (CAS:522-11-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EVOXINE

Cat. No.: B1219982

[Get Quote](#)

Evoxine (CAS: 522-11-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine (CAS: 522-11-2), a furoquinoline alkaloid, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of **evoxine**. It includes a compilation of quantitative data, detailed experimental protocols for cited biological assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

Chemical Structure and Physicochemical Properties

Evoxine, with the IUPAC name 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol, is a heterocyclic compound belonging to the furoquinoline class of alkaloids.^{[1][2]} Its structure features a central furoquinoline core substituted with two methoxy groups and a dihydroxy-isoprenyloxy side chain.^[2]

Chemical Identifiers

Identifier	Value
CAS Number	522-11-2[1]
Molecular Formula	C ₁₈ H ₂₁ NO ₆ [1]
IUPAC Name	1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol[1]
InChI	InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3[1]
InChIKey	FGANMDNHTVJAHL-UHFFFAOYSA-N[1]
SMILES	CC(C) (C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O[1]

Physicochemical Data

Property	Value
Molecular Weight	347.36 g/mol [2]
Appearance	Solid powder[3]
Melting Point	154-155 °C[3]
Solubility	Soluble in methanol and ethanol; insoluble in water[3]
Purity	98% (TLC)[3]
Storage	Store at +4 °C in a dark place[3]

Biological Activities and Properties

Evoxine has been reported to exhibit a range of biological effects, including hypnotic, sedative, and antimicrobial activities.[4][5] Notably, it has been identified as a small molecule that can counteract CO₂-induced immune suppression.[6]

Immuno-modulatory Activity

Evoxine has been shown to counteract the transcriptional suppression of antimicrobial peptides induced by high concentrations of carbon dioxide (hypercapnia) in *Drosophila* S2* cells.[6] Furthermore, it inhibits the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages.[6] The action of **evoxine** appears to be selective, as it does not prevent hypercapnic inhibition of phagocytosis by THP-1 cells or the CO₂-induced activation of AMPK in rat alveolar epithelial cells.[6]

Sedative and Hypnotic Effects

Evoxine is described as having hypnotic and sedative effects.[4] It is suggested to act as an antagonist of strychnine and pentylenetetrazole and to enhance and prolong the effects of narcotics.[7]

Antimicrobial Activity

Evoxine has demonstrated antimicrobial activity against a variety of bacteria, with notable minimum inhibitory concentration (MIC) values against *Escherichia coli*, *Bacillus subtilis*, and *Staphylococcus aureus*. [5]

Experimental Protocols

Investigation of CO₂-Induced Immune Suppression

This protocol is adapted from the methodology used to identify and characterize the effects of **evoxine** on hypercapnic immune suppression.

Objective: To determine the effect of **evoxine** on the expression of immune-related genes in mammalian macrophages under hypercapnic conditions.

Materials:

- Human THP-1 macrophages
- RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Phorbol myristate acetate (PMA)

- E. coli K12 lipopolysaccharide (LPS)
- **Evoxine** (dissolved in DMSO)
- CO2 incubator capable of maintaining 5% and 15% CO2 levels
- RNA extraction kit
- qRT-PCR reagents and instrument

Procedure:

- **Cell Culture and Differentiation:** Culture THP-1 monocytes in RPMI-1640 medium. Differentiate the cells into macrophages by treating with 5 nM PMA for 48 hours. After differentiation, starve the cells overnight in a medium containing 0.5% FBS.
- **Evoxine Treatment:** Treat the differentiated THP-1 macrophages with the desired concentration of **evoxine** (e.g., 48 μ M) or vehicle (DMSO) for 30 minutes prior to exposure to different CO2 conditions.
- **Hypercapnic Exposure:** Place the cell culture plates in incubators with either normocapnic (5% CO2) or hypercapnic (15% CO2) conditions.
- **Immune Stimulation:** Stimulate the cells with E. coli K12 LPS at a final concentration of 1 ng/mL for 3 hours.
- **RNA Extraction and qRT-PCR:** After the incubation period, harvest the cells and extract total RNA using a suitable kit. Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of target genes such as IL-6 and CCL2. Normalize the expression data to a housekeeping gene.

General Protocol for Cytotoxicity Assessment (MTT Assay)

While specific cytotoxicity data for **evoxine** is not widely available, the following is a standard protocol for assessing the cytotoxic effects of a compound like **evoxine** on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **evoxine** in a selected cancer cell line.

Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)
- Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
- **Evoxine** (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

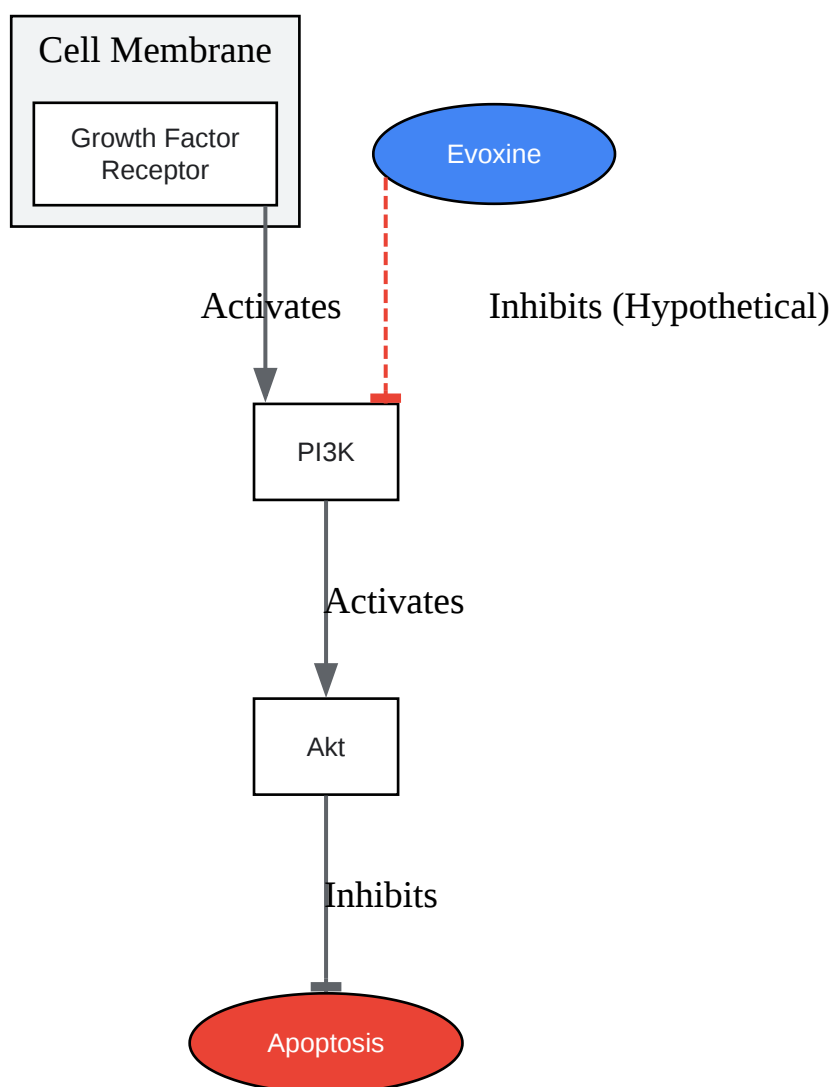
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** The next day, treat the cells with various concentrations of **evoxine**. Include a vehicle control (DMSO) and an untreated control.
- **Incubation:** Incubate the plates for 48 hours in a CO₂ incubator.
- **MTT Assay:** After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the **evoxine** concentration to determine the IC50 value.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway

Based on the known activities of other furoquinoline alkaloids, it is hypothesized that **evoxine** may exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

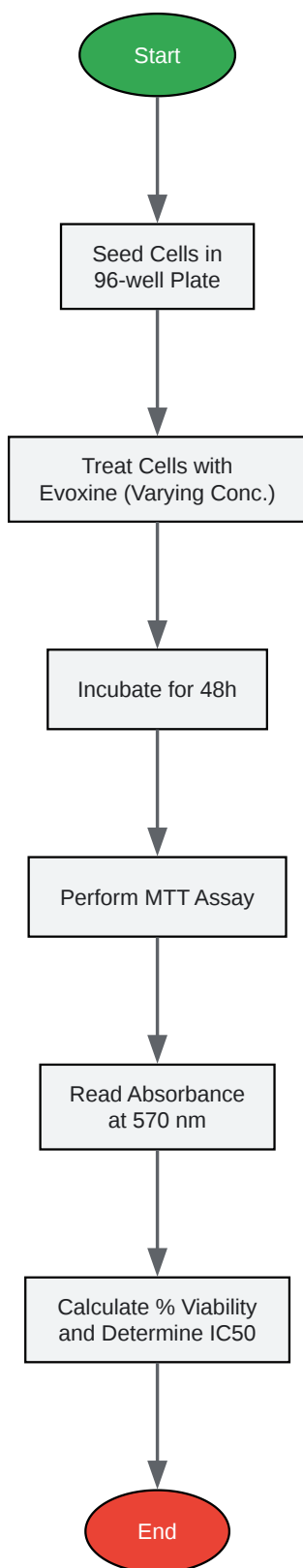


[Click to download full resolution via product page](#)

Hypothetical inhibition of the PI3K/Akt pathway by **Evoxine**.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a compound like **evoxine**.



[Click to download full resolution via product page](#)

Generalized workflow for an MTT-based cytotoxicity assay.

Conclusion

Evoxine is a furoquinoline alkaloid with a defined chemical structure and several reported biological activities, most notably its ability to counteract CO₂-induced immune suppression. While some experimental data is available, further research is required to fully elucidate its mechanisms of action, cytotoxic potential against a broader range of cell lines, and its complete pharmacological profile. The protocols and data presented in this guide offer a foundation for future investigations into the therapeutic potential of **evoxine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Focused Screening Identifies Evoxine as a Small Molecule That Counteracts CO₂-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Formation of edulinine and furoquinoline alkaloids from quinoline derivatives by cell suspension cultures of *Ruta graveolens* | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [The chemical structure and properties of EVOXINE (CAS:522-11-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219982#the-chemical-structure-and-properties-of-evoxine-cas-522-11-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com